molecular formula C16H12BrN3O2 B11256745 4-Bromo-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide

4-Bromo-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide

Cat. No.: B11256745
M. Wt: 358.19 g/mol
InChI Key: QQNOLLXCZHKUPZ-UHFFFAOYSA-N
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Description

4-Bromo-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom, a pyrido[1,2-A]pyrimidine core, and a benzamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis and verifying the structure of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

4-Bromo-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[1,2-A]pyrimidine derivatives and benzamide analogs. Examples include:

Uniqueness

What sets 4-Bromo-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide apart is its unique combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H12BrN3O2

Molecular Weight

358.19 g/mol

IUPAC Name

4-bromo-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide

InChI

InChI=1S/C16H12BrN3O2/c1-10-14(16(22)20-9-3-2-4-13(20)18-10)19-15(21)11-5-7-12(17)8-6-11/h2-9H,1H3,(H,19,21)

InChI Key

QQNOLLXCZHKUPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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